An In-depth Technical Guide to the Chemical Properties of 7-Iodohept-2-yne
An In-depth Technical Guide to the Chemical Properties of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodohept-2-yne is a valuable chemical intermediate characterized by a terminal alkyne and a primary iodide. This unique bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details to aid in its practical application.
Core Chemical Properties
While comprehensive experimental data for 7-Iodohept-2-yne is not widely published in commercially available databases, its fundamental properties can be summarized.[1][2] Further experimental determination of properties such as boiling point, density, and solubility is recommended for precise applications.
| Property | Value | Source |
| CAS Number | 70396-14-4 | [1] |
| Molecular Formula | C₇H₁₁I | [2] |
| Molecular Weight | 222.07 g/mol | [2] |
| Appearance | Clear solution (presumed) | [2] |
| LogP | 2.615 | [2] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 7-Iodohept-2-yne.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| δ = 3.20 (t, J = 7.0 Hz, 2H) | δ = 79.2, 75.7 |
| δ = 2.19 – 2.13 (m, 2H) | δ = 36.6, 28.4, 22.7, 18.0 |
| δ = 1.98 – 1.88 (m, 2H) | δ = 3.1 |
| δ = 1.77 (t, J = 2.6 Hz, 3H) |
Synthesis of 7-Iodohept-2-yne
The primary route for the synthesis of 7-Iodohept-2-yne involves the iodination of a corresponding alcohol precursor, hept-5-yn-1-ol. This transformation can be achieved through various established methods for converting primary alcohols to primary iodides.
Logical Synthesis Workflow:
Caption: General synthesis workflow for 7-Iodohept-2-yne.
Experimental Protocol: Synthesis from Hept-5-yn-1-ol
This protocol is based on standard iodination procedures for primary alcohols (Appel reaction).
Materials:
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Hept-5-yn-1-ol
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Triphenylphosphine (PPh₃)
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Imidazole
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Iodine (I₂)
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Dichloromethane (CH₂Cl₂) or a mixture of Diethyl ether (Et₂O) and Acetonitrile (MeCN)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in the chosen solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add iodine crystals in portions to the stirred solution. The reaction mixture will typically turn into a yellowish slurry.
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Add hept-5-yn-1-ol dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford pure 7-Iodohept-2-yne.
Reactivity and Applications in Synthesis
The dual functionality of 7-Iodohept-2-yne makes it a versatile reagent in organic synthesis. The terminal alkyne can participate in a variety of reactions, including deprotonation followed by nucleophilic attack, and various coupling reactions. The primary iodide is susceptible to nucleophilic substitution.
Reaction Workflow Example: N-Alkylation
